
Ethyl azepane-3-carboxylate
Overview
Description
Ethyl azepane-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 1427502-19-9 . It has a molecular weight of 207.7 and its IUPAC name is ethyl azepane-3-carboxylate hydrochloride . It is stored at a temperature between 2-8°C . The physical form of this compound is a pale-yellow to yellow-brown sticky oil to solid .
Synthesis Analysis
A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .Molecular Structure Analysis
The molecular structure of ethyl azepane-3-carboxylate hydrochloride is represented by the Inchi Code 1S/C9H17NO2.ClH/c1-2-12-9 (11)8-5-3-4-6-10-7-8;/h8,10H,2-7H2,1H3;1H . Further analysis of the molecular structure can be found in the referenced literature .Chemical Reactions Analysis
The Pd/LA-catalyzed reactions involved in the synthesis of non-fused N-aryl azepane derivatives proceed smoothly under extremely mild conditions . The reactions have ample scope and produce CO2 as a byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .Physical And Chemical Properties Analysis
Ethyl azepane-3-carboxylate hydrochloride has a molecular weight of 207.7 . It is stored at a temperature between 2-8°C . The physical form of this compound is a pale-yellow to yellow-brown sticky oil to solid .Safety and Hazards
The safety information for ethyl azepane-3-carboxylate hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P280, P305+P351+P338 . It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed .
Future Directions
The synthetic value of the protocol used in the synthesis of non-fused N-aryl azepane derivatives has been proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process . This suggests potential future directions for the development of new synthesis methods for azepane derivatives.
properties
IUPAC Name |
ethyl azepane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8-5-3-4-6-10-7-8/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDRKTAHSNYQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B3249326.png)
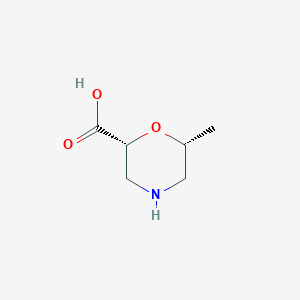
![1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one](/img/structure/B3249357.png)

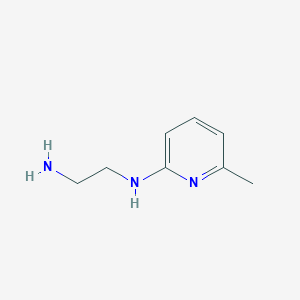
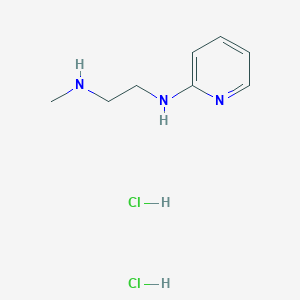
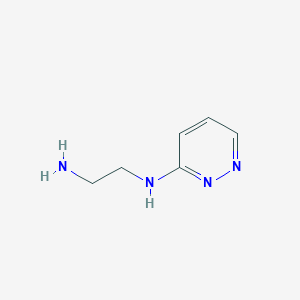
![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3249387.png)


![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B3249412.png)
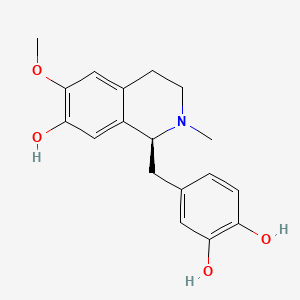
![2-Azaspiro[3.3]heptan-1-one](/img/structure/B3249423.png)